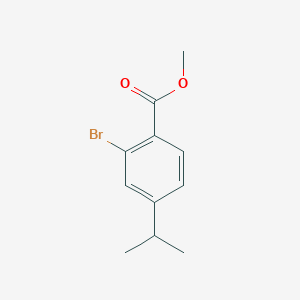
Methyl 2-bromo-4-isopropylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-4-isopropylbenzoate is an organic compound with the molecular formula C11H13BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by a bromine atom, and the fourth position is substituted with an isopropyl group. The compound is commonly used as a building block in organic synthesis due to its reactivity and structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-4-isopropylbenzoate can be synthesized through various methods. One common approach involves the bromination of methyl 4-isopropylbenzoate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and ensure efficient bromination .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-bromo-4-isopropylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to the corresponding methyl 4-isopropylbenzoate using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the isopropyl group can yield the corresponding carboxylic acid derivative.
Common Reagents and Conditions:
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: Methyl 4-isopropylbenzoate.
Oxidation: 2-bromo-4-isopropylbenzoic acid.
Aplicaciones Científicas De Investigación
Methyl 2-bromo-4-isopropylbenzoate is utilized in several scientific research fields:
Mecanismo De Acción
The mechanism of action of methyl 2-bromo-4-isopropylbenzoate involves its interaction with specific molecular targets. The bromine atom and ester group facilitate its binding to enzymes and receptors, modulating their activity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access . Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation .
Comparación Con Compuestos Similares
Methyl 4-bromo-2-isopropylbenzoate: Similar structure but with different substitution pattern.
Methyl 2-bromo-4-methylbenzoate: Substitution of isopropyl group with a methyl group.
Methyl 2-chloro-4-isopropylbenzoate: Chlorine atom instead of bromine.
Uniqueness: Methyl 2-bromo-4-isopropylbenzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both bromine and isopropyl groups enhances its utility in synthetic chemistry and biomedical research .
Propiedades
Fórmula molecular |
C11H13BrO2 |
|---|---|
Peso molecular |
257.12 g/mol |
Nombre IUPAC |
methyl 2-bromo-4-propan-2-ylbenzoate |
InChI |
InChI=1S/C11H13BrO2/c1-7(2)8-4-5-9(10(12)6-8)11(13)14-3/h4-7H,1-3H3 |
Clave InChI |
BOSTVVUYZPVYDQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C=C1)C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















